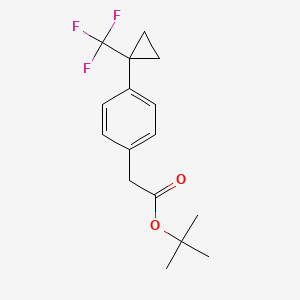

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate

Description

Properties

Molecular Formula |

C16H19F3O2 |

|---|---|

Molecular Weight |

300.32 g/mol |

IUPAC Name |

tert-butyl 2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetate |

InChI |

InChI=1S/C16H19F3O2/c1-14(2,3)21-13(20)10-11-4-6-12(7-5-11)15(8-9-15)16(17,18)19/h4-7H,8-10H2,1-3H3 |

InChI Key |

WLDVVASUAMFIJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2(CC2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenylacetate Core

Method: Esterification of phenylacetic acid derivatives using tert-butanol.

- Phenylacetic acid or its derivatives are reacted with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- The reaction proceeds via Fischer esterification under reflux conditions, typically in a solvent like toluene with azeotropic removal of water to drive the equilibrium toward ester formation.

Phenylacetic acid + tert-butanol → tert-Butyl phenylacetate

- The reaction is straightforward and yields high purity of tert-butyl phenylacetate.

- Purification is achieved through distillation or chromatography.

Introduction of the Trifluoromethyl Group

Method: Trifluoromethylation of the phenyl ring.

Recent advances, as reported in the literature, involve electrophilic or nucleophilic trifluoromethylation techniques.

a. Electrophilic Trifluoromethylation:

- Using reagents like Togni's reagent or hypervalent iodine trifluoromethylating agents.

- Reaction occurs on the aromatic ring under mild conditions, often with copper catalysis.

b. Nucleophilic Trifluoromethylation:

- Employing trifluoromethyl anions generated from reagents such as trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of fluoride sources like cesium fluoride.

- The process involves aromatic substitution on the phenyl ring to introduce the trifluoromethyl group at the desired position.

- A recent study demonstrated effective trifluoromethylation using cesium fluoride in dimethylformamide or dimethyl sulfoxide at elevated temperatures, achieving high yields of trifluoromethylated phenyl derivatives.

| Entry | Fluoride Source | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Cesium fluoride | DMSO | 120°C | 95-99 | |

| 2 | Potassium fluoride | DMF | 120°C | <1-89 |

- The choice of fluoride source and solvent significantly impacts the efficiency.

- The trifluoromethylation typically occurs ortho or para to existing substituents, which can be directed by the substituents on the aromatic ring.

Cyclopropyl Group Incorporation

Method: Cyclopropylation of the trifluoromethylated phenyl ring.

a. Cyclopropylation via Metal-Catalyzed Reactions:

- Using diazomethane derivatives or cyclopropanation reagents like diethylzinc and cyclopropene derivatives.

- Alternatively, cyclopropylation can be achieved through Simmons–Smith reactions, where a zinc carbenoid adds across a double bond.

b. Direct Cyclopropylation of Aromatic Rings:

- Less common but feasible via radical-mediated processes or transition metal catalysis, especially if the aromatic ring contains suitable directing groups.

- Recent studies have demonstrated that cyclopropyl groups can be introduced via carbene transfer reactions using diazomethane or its derivatives under controlled conditions.

Representative Synthetic Route

Based on the literature, a typical synthesis pathway for tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate could be summarized as:

Data Tables and Complete Research Results

Table 1: Optimization of Trifluoromethylation Reaction

Note: The most effective trifluoromethylation utilized cesium fluoride in DMSO at 120°C, with or without TBAF.

Table 2: Synthetic Yields for Key Intermediates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies to understand the effects of trifluoromethyl groups on biological activity.

Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the cyclopropyl group can influence its metabolic stability.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The target compound’s trifluoromethylcyclopropyl group provides a balance of lipophilicity (logP ~3.2 estimated) and steric bulk, distinct from the fluorophenyl group in CAS 125971-95-1 (logP ~5.1), which increases hydrophobicity .

- The pyridazine core in Example 324 (EP 4 374 877 A2) introduces polar heteroatoms, reducing logP (~2.8) despite multiple trifluoromethyl groups .

Synthetic Utility :

- The target compound’s tert-butyl ester facilitates straightforward deprotection to carboxylic acids, a feature shared with Example 324 and EP 1 763 351 compounds .

- In contrast, CAS 125971-95-1’s complex pyrrole and dioxane rings necessitate multi-step synthetic routes, limiting scalability .

Example 324’s pyridazine moiety may confer thermal instability, as evidenced by its shorter HPLC retention time (1.23 min) under acidic conditions .

Research Findings and Implications

Pharmacological Potential

While the target compound lacks direct pharmacological data, its structural analogs highlight trends:

- EP 1 763 351 derivatives exhibit nanomolar inhibition of kinases, suggesting that the tert-butyl carbamate group in such frameworks enhances target engagement .

- CAS 125971-95-1 is utilized as a reference standard for quality control, underscoring the reliability of tert-butyl esters in regulatory applications .

Biological Activity

Tert-butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H22F3O2

- Molecular Weight : 365.4 g/mol

- CAS Number : 2639401-16-2

The presence of the trifluoromethyl group is notable as it often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes, including those involved in cancer metabolism. For instance, studies on related compounds indicate that they may act as inhibitors of branched-chain amino acid transaminases (BCATs), which play a role in tumor growth and metabolism .

- Receptor Modulation : Trifluoromethylated compounds often serve as ligands for G protein-coupled receptors (GPCRs). Research indicates that modifications in the chemical structure can lead to selective antagonism or agonism of specific receptors .

- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of related trifluoromethylated compounds, providing insights relevant to this compound.

Table 1: Summary of Biological Activities

Pharmacological Implications

The pharmacological implications of this compound are significant:

- Cancer Therapy : Given its potential as a BCAT inhibitor, this compound could be explored as a therapeutic agent in cancer treatment.

- Infectious Diseases : The antibacterial properties suggest a possible application in treating infections, particularly those resistant to conventional antibiotics.

- Inflammation : Its role as a receptor modulator could position it as a candidate for managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, tert-butyl esters are often formed using bromoacetic acid tert-butyl ester under basic conditions, followed by cyclopropanation to introduce the trifluoromethyl cyclopropane moiety. Key steps include protecting the carboxyl group with tert-butyl, coupling with a substituted phenyl intermediate, and deprotection using acidic conditions (e.g., HCl in ethyl acetate) . Optimization of reaction time and solvent polarity (e.g., ethyl acetate) is critical for yield improvement .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on LCMS (to verify molecular weight, e.g., m/z 757 [M+H]+ as in related esters ), HPLC (for retention time consistency, e.g., 1.23 minutes under SQD-FA05 conditions ), and NMR (to resolve aromatic protons and trifluoromethyl groups). Purity is assessed via GC (>98.0% purity standards ) and comparative spectral databases .

Q. What are the storage and handling recommendations to ensure compound stability?

- Methodological Answer : Store in sealed containers at room temperature (RT) away from moisture to prevent ester hydrolysis . For long-term stability, use inert atmospheres (argon/nitrogen) and avoid prolonged exposure to light. Purity >95% is maintained under these conditions .

Q. What are the documented biological activities or research applications of this compound?

- Methodological Answer : While direct biological data is limited, structural analogs are used as intermediates in drug development (e.g., protease inhibitors or kinase modulators ). Researchers should conduct target-specific assays (e.g., enzyme inhibition or cell viability studies) to explore its potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance coupling efficiency .

- Catalyst screening : Use Pd-based catalysts for cross-coupling reactions involving trifluoromethyl groups .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclopropanation .

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .

Q. How to resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Cross-validation : Combine NMR (for stereochemical analysis) with X-ray crystallography (e.g., triclinic crystal system data, a = 8.3154 Å, β = 97.529° ) to confirm spatial arrangement.

- Impurity profiling : Use preparative HPLC to isolate minor contaminants and re-analyze with high-resolution MS .

- Dynamic NMR : Apply variable-temperature NMR to detect conformational flexibility in the cyclopropane ring .

Q. What strategies are effective for introducing the trifluoromethyl cyclopropane moiety in similar esters?

- Methodological Answer :

- Cyclopropanation reagents : Use transition metal-catalyzed methods (e.g., Cu or Rh complexes) with trifluoromethyl diazo compounds .

- Ring-strain mitigation : Stabilize the cyclopropane ring via electron-withdrawing groups (e.g., trifluoromethyl) to prevent ring-opening during esterification .

- Computational modeling : Predict steric and electronic effects of substituents using DFT to guide synthetic design .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in downstream reactions?

- Methodological Answer :

- Protection/deprotection : The tert-butyl group shields reactive sites (e.g., carboxyl groups) during multi-step syntheses, requiring acidic conditions (e.g., 4N HCl in ethyl acetate) for removal .

- Steric effects : Use bulky bases (e.g., DIPEA) to avoid β-elimination in nucleophilic substitutions .

- Comparative studies : Analyze reaction rates with tert-butyl vs. methyl esters to quantify steric impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.